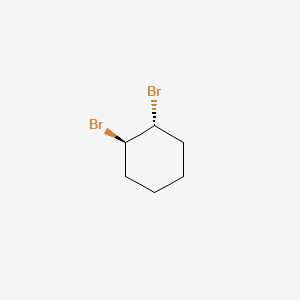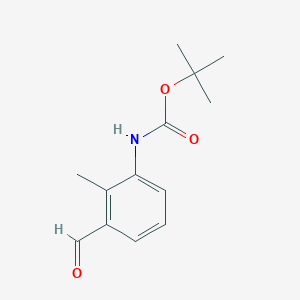![molecular formula C13H20O2 B1142999 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one CAS No. 190059-33-7](/img/structure/B1142999.png)
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a seven-membered oxabicyclo ring fused with a butenone moiety, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the oxidation of cyclohexene by dendritic complexes to form 7-oxabicyclo[4.1.0]heptan-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve large-scale catalytic hydrogenation and oxidation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different oxabicycloheptane derivatives and butenone derivatives .
科学研究应用
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one involves its interaction with molecular targets and pathways in biological systems. The compound can modify the surface of nanoparticles to improve their dispersion and can act as an adhesion promoter by treating precursor materials with epoxy silanes .
相似化合物的比较
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a silane-based coupling agent.
7-Oxabicyclo[4.1.0]heptan-2-one: Formed during the oxidation of cyclohexene.
Bicyclo[4.1.0]heptenes: Serve as useful building blocks in organic synthesis.
Uniqueness
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one is unique due to its specific bicyclic structure and the presence of a butenone moiety, which makes it versatile in various chemical reactions and applications.
属性
CAS 编号 |
190059-33-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,10-11H,7-8H2,1-4H3 |
InChI 键 |
ODMUHAHUBCUABS-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC1C(CCC2C1(O2)C)(C)C |
规范 SMILES |
CC(=O)C=CC1C(CCC2C1(O2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


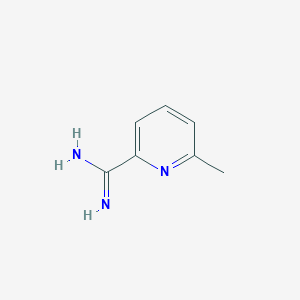

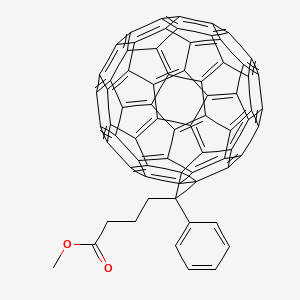
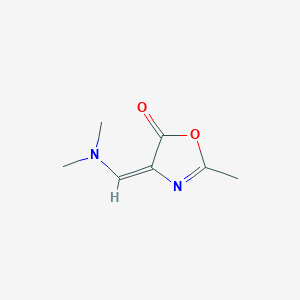
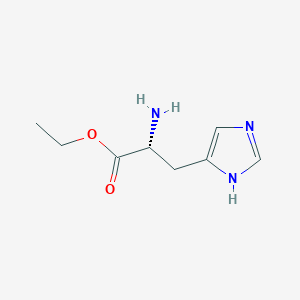


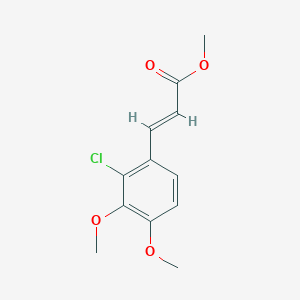

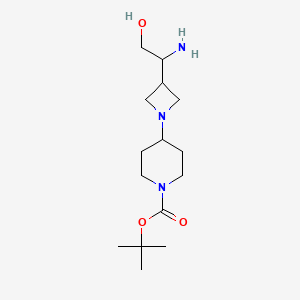
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
